HhAntag is an inhibitor of the Sonic Hedgehog (Shh) pathway (EC50 = 0.4 μM for Shh signaling in a reporter assay). It inhibits proliferation of GNP cells when used at concentrations ranging from 0.1 nM to 25 μM. In vivo, HhAntag (20 or 100 mg/kg) suppresses Gli1 mRNA levels, a target of Shh signaling, and increases tumor cell death in a mouse model of Ptc1+/-p53-/- medulloblastoma. HhAntag also blocks basal and bone morphogenic protein 2-induced chondrogenesis in micromass cultures of mouse limb mesenchymal cells. HhAntag is a GLI1-mediated transcription inhibitor. It acts as an inhibitor of the Shh pathway.
Applications
Cancer Research:
Medulloblastoma: HhAntag has shown significant efficacy in preclinical models of medulloblastoma, a highly malignant pediatric brain tumor. Studies have demonstrated that HhAntag treatment leads to the complete eradication of spontaneous and transplanted medulloblastomas in mice. [, , ] This effect was observed even in tumors harboring a SmoD477G mutation, which confers resistance to conventional SMO antagonists. []
Malignant Pleural Mesothelioma: Research suggests that HhAntag could be a potential therapeutic agent for malignant pleural mesothelioma (MPM). Studies have shown that HhAntag effectively inhibits the growth of MPM cells in vitro and in vivo, accompanied by a decrease in tumor cell proliferation and alterations in gene expression profiles. [, , ]
Other Cancers: While research on HhAntag in other cancers is ongoing, some studies have explored its potential in treating pancreatic cancer [], anaplastic thyroid cancer [], and colon cancer. []
Developmental Biology:
Dorsal Midline Formation: Studies utilizing HhAntag have provided insights into the role of the Hedgehog signaling pathway in dorsal midline formation during embryonic development. These studies revealed that ongoing SHH signaling is crucial for maintaining the normal expression patterns of other signaling molecules like FGF8 and BMP4, which are essential for proper forebrain development. []
Bioluminescence Imaging:
Enhancing Signal Output: HhAntag has demonstrated an intriguing ability to enhance bioluminescence imaging (BLI) signal output. Research suggests that HhAntag inhibits the efflux of D-luciferin, a substrate for firefly luciferase commonly used in BLI. [] This inhibition leads to increased intracellular concentrations of D-luciferin, resulting in enhanced BLI signals. [] Furthermore, HhAntag appears to be involved in facilitating the cellular uptake of D-luciferin, potentially through its interaction with the organic cation transporter SLC22A4. []
Related Compounds
Cyclopamine
Compound Description: Cyclopamine is a naturally occurring teratogen that acts as a small-molecule inhibitor of Smoothened (SMO) [], a key protein involved in the Hedgehog (Hh) signaling pathway. It has been widely used in research to study Hh signaling and its role in various cancers, including medulloblastoma and colon carcinoma.
GDC-0449 (Vismodegib)
Compound Description: GDC-0449, also known as Vismodegib, is an orally bioavailable small-molecule inhibitor of SMO []. It was one of the first Hh pathway inhibitors to enter clinical trials and has shown promising results in treating basal cell carcinoma and medulloblastoma [].
Relevance: GDC-0449 shares a similar mechanism of action with HhAntag, both targeting SMO to inhibit Hh signaling []. The clinical success of GDC-0449 further validates the therapeutic potential of targeting the Hh pathway in cancers like medulloblastoma, for which HhAntag has shown preclinical efficacy [].
HPI-1
Compound Description: HPI-1 is a small-molecule inhibitor that acts downstream of SMO in the Hh pathway, specifically antagonizing the activity of the Gli1 transcription factor []. This mechanism of action distinguishes it from compounds like HhAntag and cyclopamine, which target SMO directly.
Relevance: While HPI-1 and HhAntag target different components of the Hh pathway, they both ultimately aim to suppress pathway activity []. HPI-1's ability to block signaling downstream of SMO makes it a potentially valuable alternative in cases where tumors develop resistance to SMO inhibitors like HhAntag [].
Purmorphamine
Compound Description: Purmorphamine is a small molecule that acts as an agonist of SMO, effectively activating the Hh pathway []. It is often used in research as a tool to study the effects of Hh pathway activation.
Relevance: Purmorphamine serves as a functional counterpart to HhAntag, with the former activating the Hh pathway while the latter inhibits it []. By comparing the effects of these two compounds, researchers can gain a more comprehensive understanding of the role of Hh signaling in various biological processes, including cancer development.
Recombinant Hedgehog Protein
Compound Description: Recombinant Hedgehog protein refers to artificially produced versions of naturally occurring Hedgehog ligands, such as Sonic Hedgehog (SHH) []. These proteins can activate the Hh pathway by binding to and activating the PTCH1 receptor.
Relevance: Similar to purmorphamine, recombinant Hedgehog protein offers a way to activate the Hh pathway, in contrast to HhAntag's inhibitory action []. Researchers can utilize recombinant Hedgehog protein to investigate the consequences of pathway activation and compare them to the effects of HhAntag-mediated inhibition.
Bortezomib (Velcade)
Compound Description: Bortezomib, marketed as Velcade, is a proteasome inhibitor used clinically to treat multiple myeloma and mantle cell lymphoma []. It has also been shown to modulate Hh pathway activity.
Relevance: While not a direct inhibitor of Hh signaling like HhAntag, bortezomib's ability to influence the pathway suggests a potential for combination therapy []. Exploring the combined effects of bortezomib and HhAntag could reveal synergistic interactions that enhance the efficacy of both drugs in treating cancers with aberrant Hh signaling.
Parathyroid Hormone-Related Protein (PTHrP)
Compound Description: PTHrP is a protein hormone that plays a critical role in bone development and acts as a downstream effector of the Hh pathway, specifically Indian Hedgehog []. It promotes the proliferation of chondrocytes and prevents their premature differentiation.
Relevance: The research discussed explores the possibility of using PTHrP to mitigate the bone defects caused by HhAntag treatment in young mice []. As HhAntag inhibits the Hh pathway, leading to decreased PTHrP expression, exogenous PTHrP administration was investigated as a way to compensate for this deficiency and protect bone health.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Imagabalin hydrochloride is a ligand of the voltage-dependent calcium channel (VDCC). It targets the α2δ subunit, showing some selectivity for the α2δ1 subunit over α2δ2.
Imarikiren, also known as TAK-272, is a potent, selective and orally active direct renin inhibitor for the treatment of diabetic nephropathies. TAK-272 showed potent inhibitory activity against human renin (IC50 = 2.1 nM) in hPRA assay and excellent selectivity against other aspartic proteases, such as pepsin (IC50 > 10 μM) and cathepsin D (IC50 > 10 μM). TAK-272 exhibited a dramatically improved PK profile in rats (F = 25.2%). TAK-272 (3 and 10 mg/kg, p.o.) exhibited potent and long-lasting antihypertensive efficacy in a dose-dependent manner. TAK-272 HCl is currently undergoing human clinical trials.
Imazapyr is an analytical standard used for proteomics research. Imazapyr is a broad spectrum non-selective herbicide, belonging to the family of imidazolinones, which can find applications in weed control management in cereals and sugar beet. Its mode of action involves the inhibition of the synthesis of branched-chain amino acids in plants. 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid is a pyridinemonocarboxylic acid that is nicotinic acid which is substituted at position 2 by a 4,5-dihydro-imidazol-2-yl group, which in turn is substituted at positions 4, 4, and 5 by isopropyl, ethyl, and oxo groups, respectively. It is a member of pyridines, a member of imidazolines, an imidazolone and a pyridinemonocarboxylic acid.
Imazamox is an imidazolinone herbicide which acts by inhibiting acetohydroxyacid synthase activity. 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-(methoxymethyl)nicotinic acid is a pyridinemonocarboxylic acid that is nicotinic acid which is substituted substituted at position 5 by a methoxymethyl group and at position 2 by a 4,5-dihydro-1H-imidazol-2-yl group, that in turn is substituted by isopropyl, methyl, and oxo groups at positions 4, 4, and 5, respectively. It is a pyridinemonocarboxylic acid, an ether, an imidazolone and a member of imidazolines.
Imatinib is an inhibitor of multiple tyrosine kinases. Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit; the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins. Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia and gastrointestinal stromal tumors, both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal. Imatinib, also known as sti 571 or gleevec, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Imatinib is a drug which is used for the treatment of philadelphia chromosome positive chronic myeloid leukemia (ph+ cml), ph+ acute lymphoblastic leukaemia, myelodysplastic/myeloproliferative diseases, aggressive systemic mastocytosis, hypereosinophilic syndrome and/or chronic eosinophilic leukemia (cel), dermatofibrosarcoma protuberans, and malignant gastrointestinal stromal tumors (gist). Imatinib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Imatinib has been detected in multiple biofluids, such as urine and blood. Within the cell, imatinib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, imatinib is involved in the imatinib inhibition OF BCR-abl pathway.